molecular formula C8H14FNO2 B1490112 2-(3-Fluoropyrrolidin-1-yl)butanoic acid CAS No. 2026161-50-0

2-(3-Fluoropyrrolidin-1-yl)butanoic acid

Cat. No. B1490112
CAS RN: 2026161-50-0
M. Wt: 175.2 g/mol
InChI Key: YXCVPSMGLQRZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoropyrrolidin-1-yl)butanoic acid, also known as 3-Fluoro-2-pyrrolidinobutanoic acid or 3-FPBA, is a fluorinated organic compound that has been studied for its potential biological, biochemical, and physiological applications. It has been used as a model compound to evaluate the effects of fluorination on the activity of a variety of compounds. In addition, 3-FPBA has been used in the synthesis of various compounds, such as N-alkylated derivatives and amino acids.

Scientific Research Applications

Antimicrobial Activity

The pyrrolidinone derivatives, which include “2-(3-Fluoropyrrolidin-1-yl)butanoic acid,” have been identified as potent antimicrobial agents. Their structure allows them to interact with bacterial cell walls and disrupt vital processes, leading to the inhibition of bacterial growth .

Anticancer Activity

Research has shown that compounds with a pyrrolidinone moiety can exhibit anticancer properties. They can interfere with the replication of cancer cells and induce apoptosis, making them valuable in the development of new chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidinone derivatives is significant. They can modulate the body’s inflammatory response by inhibiting the production of pro-inflammatory cytokines, which are crucial in the treatment of chronic inflammatory diseases .

Antidepressant Activity

Pyrrolidinone derivatives have been studied for their antidepressant effects. They may affect neurotransmitter levels in the brain, particularly serotonin and dopamine, which are often imbalanced in depressive disorders .

Anti-HCV Activity

These compounds have shown promise in the treatment of Hepatitis C Virus (HCV) infections. They can inhibit the replication of the virus, providing a potential pathway for the development of new antiviral drugs .

Industrial Applications

Beyond their biological applications, pyrrolidinone derivatives are also valuable in industrial settings. They can be used in the synthesis of various alkaloids and unusual β-amino acids, which have applications ranging from pharmaceuticals to agrochemicals .

Mechanism of Action

properties

IUPAC Name

2-(3-fluoropyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-3-6(9)5-10/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCVPSMGLQRZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoropyrrolidin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 2
2-(3-Fluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Fluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Fluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 5
2-(3-Fluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 6
2-(3-Fluoropyrrolidin-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.